Fmoc-Asp(Ompe)-OH
Overview
Description
Fmoc-Asp(Ompe)-OH: is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an Ompe (2-methoxy-4-methylphenyl) ester. This compound is primarily used in solid-phase peptide synthesis (SPPS) to reduce aspartimide formation, a common side reaction in peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-Asp(Ompe)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of other amino acids and in energy production through the citric acid cycle.
Mode of Action
This compound, like other Fmoc-modified amino acids and short peptides, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This compound is used for synthesizing β-Asp peptides . The use of OMpe in place of OtBu significantly reduces aspartimide formation, a notorious base-catalyzed side-chain reaction
Biochemical Analysis
Biochemical Properties
Fmoc-Asp(Ompe)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The compound’s ability to reduce aspartimide formation is attributed to its interaction with the enzymes and proteins that catalyze peptide bond formation. This interaction ensures the stability and integrity of the synthesized peptides, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily observed in its ability to modulate the activity of enzymes involved in peptide synthesis. By reducing aspartimide formation, this compound ensures the production of high-quality peptides, which in turn affects cellular processes that rely on these peptides for proper function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules during peptide synthesis. The compound binds to specific enzymes and proteins, inhibiting the formation of aspartimide and promoting the formation of stable peptide bonds. This interaction is crucial for the efficient synthesis of peptides, as it prevents unwanted side reactions and ensures the integrity of the final product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, which allows it to maintain its effectiveness in reducing aspartimide formation over extended periods. Like all chemical compounds, this compound may degrade over time, potentially affecting its ability to modulate peptide synthesis. Long-term studies have shown that the compound remains effective in reducing aspartimide formation, ensuring the production of high-quality peptides in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively reduces aspartimide formation without causing any adverse effects. At higher doses, this compound may exhibit toxic effects, potentially impacting the overall health of the animal models. It is crucial to determine the appropriate dosage to ensure the compound’s effectiveness while minimizing any potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. By reducing aspartimide formation, this compound ensures the efficient synthesis of peptides, which are essential for various metabolic processes. The compound’s impact on metabolic flux and metabolite levels is primarily observed in its ability to modulate the activity of enzymes involved in peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the compound’s localization and accumulation in areas where peptide synthesis occurs. The compound’s ability to reduce aspartimide formation is dependent on its effective transport and distribution within the cellular environment .
Subcellular Localization
This compound is localized in specific subcellular compartments where peptide synthesis takes place. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that this compound is directed to the appropriate compartments, where it can effectively modulate peptide synthesis and reduce aspartimide formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(Ompe)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group and the esterification of the carboxyl group with the Ompe group. The process generally follows these steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group through a reaction with Fmoc-chloride in the presence of a base such as sodium carbonate.
Esterification of the Carboxyl Group: The carboxyl group is esterified with the Ompe group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-Asp(Ompe)-OH can undergo oxidation reactions, particularly at the methoxy group of the Ompe ester.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Bases such as piperidine are commonly used to remove the Fmoc group.
Major Products Formed:
Fmoc Removal: The removal of the Fmoc group yields the free amino form of aspartic acid with the Ompe ester still attached.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
Chemistry: Fmoc-Asp(Ompe)-OH is widely used in the synthesis of peptides and proteins. Its ability to reduce aspartimide formation makes it valuable in the production of high-purity peptides .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used in drug development, particularly in the design of peptide-based therapeutics .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in SPPS allows for the efficient and scalable synthesis of complex peptides .
Comparison with Similar Compounds
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a tert-butyl ester instead of the Ompe ester. It is also used in SPPS but is more prone to aspartimide formation.
Fmoc-Glu(OMpe)-OH: A similar compound where glutamic acid is used instead of aspartic acid. .
Uniqueness: Fmoc-Asp(Ompe)-OH is unique due to its ability to significantly reduce aspartimide formation compared to other derivatives like Fmoc-Asp(OtBu)-OH. This makes it particularly valuable in the synthesis of peptides where high purity is essential .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGKUYKLHYQKPL-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718532 | |
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180675-08-5 | |
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-asp(OMpe)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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